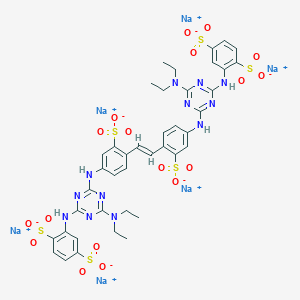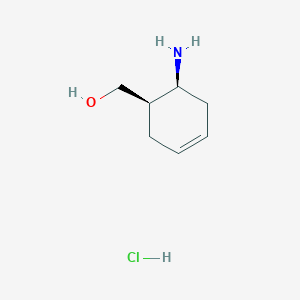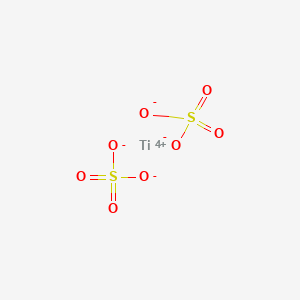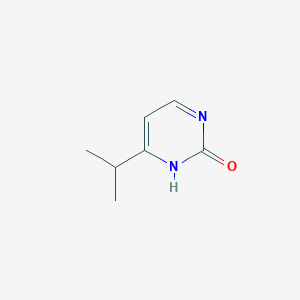
Ethyl hydrazinoacetate hydrochloride
描述
Ethyl hydrazinoacetate hydrochloride is an organic compound with the molecular formula C4H11ClN2O2. It is a hydrochloride salt of ethyl hydrazinoacetate, which is a derivative of hydrazine. This compound is known for its use as an intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing heterocyclic compounds .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl hydrazinoacetate hydrochloride can be synthesized through a multi-step process. The synthesis typically involves the reaction of chloroacetic acid with hydrazine hydrate in the presence of an alkali, such as sodium hydroxide, to form sodium hydrazinoacetate. This intermediate is then esterified with ethanol in the presence of dry hydrogen chloride to yield this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves mixing and heating chloroacetic acid, hydrazine hydrate, and alkali, followed by esterification with ethanol and hydrogen chloride. The product is then purified through crystallization and filtration .
化学反应分析
Types of Reactions
Ethyl hydrazinoacetate hydrochloride undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydrazine moiety.
Oxidation and Reduction Reactions: The hydrazine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and may require acidic or basic conditions.
Substitution Reactions: Often involve halogenated compounds and may require a base to facilitate the reaction.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Products: Depending on the specific conditions and reagents used.
科学研究应用
Ethyl hydrazinoacetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl hydrazinoacetate hydrochloride is primarily related to its ability to form hydrazones and other derivatives. These reactions often involve the formation of covalent bonds with target molecules, leading to changes in their chemical and biological properties. The hydrazine moiety can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
相似化合物的比较
Ethyl hydrazinoacetate hydrochloride can be compared with other similar compounds, such as:
Methyl hydrazinocarboxylate: Similar in structure but with a methyl group instead of an ethyl group.
Phenylhydrazine: Contains a phenyl group instead of an ethyl group.
Hydrazino-acetic acid ethyl ester: Similar but without the hydrochloride salt form.
Uniqueness
This compound is unique due to its specific combination of the ethyl ester and hydrazine moieties, which confer distinct reactivity and properties. This makes it particularly useful in the synthesis of complex nitrogen-containing compounds .
属性
IUPAC Name |
ethyl 2-hydrazinylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-2-8-4(7)3-6-5;/h6H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZRIIPYFPIKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989345 | |
| Record name | Ethyl hydrazinylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-92-2 | |
| Record name | Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6945-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6945-92-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6945-92-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl hydrazinylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hydrazinoacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does ethyl hydrazinoacetate hydrochloride react with 1,3-diketones, and what are the key intermediates formed?
A1: this compound reacts with 1,3-diketones through a condensation reaction. This reaction initially forms 3-methyl-5-(substituted phenyl)pyrazol-1-yl-acetate acids as intermediates []. These intermediates can be isolated or further reacted to yield the desired heterocyclic compounds.
Q2: Can you elaborate on the role of this compound in synthesizing 1-aminothiohydantoin derivatives?
A2: this compound serves as a crucial building block in the synthesis of 1-aminothiohydantoin derivatives []. It reacts with alkyl or aryl isothiocyanates in the presence of triethylamine. This reaction proceeds through the formation of N-amino-N-ethoxycarbonylmethyl-N'-aralkylthioureas as isolable intermediates, which can be subsequently cyclized to obtain the desired 1-aminothiohydantoin derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)









